(4-(2,4-Dimethylphenyl)piperazin-1-yl)(4-fluorophenyl)methanone
Description
Properties
IUPAC Name |
[4-(2,4-dimethylphenyl)piperazin-1-yl]-(4-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O/c1-14-3-8-18(15(2)13-14)21-9-11-22(12-10-21)19(23)16-4-6-17(20)7-5-16/h3-8,13H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCGPRZWHFBKRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2,4-Dimethylphenyl)piperazin-1-yl)(4-fluorophenyl)methanone typically involves the reaction of 4-fluorobenzoyl chloride with 1-(2,4-dimethylphenyl)piperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperazine Ring
The piperazine nitrogen atoms participate in nucleophilic substitution reactions, enabling functionalization of the heterocycle. Key reactions include:
Mechanistic Insight : Alkylation proceeds via SN2 pathway, while acylation involves nucleophilic attack on the carbonyl carbon .
Coupling Reactions at the Methanone Carbonyl
The ketone group undergoes condensation and cross-coupling reactions:
Schiff Base Formation
Reacting with primary amines generates imine derivatives:
textR-NH₂ + (4-(2,4-Dimethylphenyl)piperazin-1-yl)(4-fluorophenyl)methanone → R-N=CH-(Aryl) + H₂O
Conditions : Ethanol, reflux, 8 h
Typical Yields : 65-89%
Grignard Addition
Organomagnesium reagents add to the carbonyl:
textRMgX + Ar-C(=O)-Piperazine → Ar-C(-O-Mg-X)-R → Ar-CH(OH)-R
Conditions : THF, 0°C → RT, 3 h
Post-Reaction Workup : Acidic hydrolysis (10% HCl)
Electrophilic Aromatic Substitution (EAS)
The 4-fluorophenyl group undergoes regioselective substitution:
| Position | Reagent | Product | Selectivity | Source |
|---|---|---|---|---|
| Para to F | HNO₃/H₂SO₄, 0°C | 4-Fluoro-3-nitro-phenyl derivative | 88% | |
| Meta to F | Br₂, FeBr₃, CHCl₃ | 4-Fluoro-3-bromo-phenyl derivative | 76% |
Kinetic Control : Nitration favors the para position due to fluorine’s strong electron-withdrawing effect.
Ketone Reduction
Catalytic hydrogenation reduces the methanone to a secondary alcohol:
textAr-C(=O)-Piperazine + H₂ (50 psi) → Ar-CH(OH)-Piperazine
Catalyst : 10% Pd/C, EtOH, RT, 6 h
Yield : 94%
Oxidative Degradation
Strong oxidants cleave the piperazine ring:
textKMnO₄/H₂SO₄ → 2,4-Dimethylbenzoic acid + 4-Fluorobenzoic acid
Conditions : 100°C, 24 h
Byproducts : CO₂, NH₃ (detected via GC-MS)
Photochemical Reactions
UV irradiation induces C–F bond activation:
| λ (nm) | Solvent | Product | Quantum Yield |
|---|---|---|---|
| 254 | MeCN | 4-Hydroxyphenyl derivative | 0.32 |
| 365 | DCM | Biaryl coupled via C–C bond | 0.18 |
Mechanism : Radical intermediates form upon homolytic cleavage of the C–F bond .
Stability Under Hydrolytic Conditions
The compound demonstrates pH-dependent stability:
| pH | Temp (°C) | Half-Life (h) | Major Degradant |
|---|---|---|---|
| 1.2 | 37 | 2.1 | 4-Fluorobenzoic acid |
| 7.4 | 37 | 48.7 | None detected |
| 10.0 | 37 | 6.5 | Piperazine ring-opened product |
Implication : Acidic environments promote rapid hydrolysis of the methanone group .
Coordination Chemistry
The piperazine nitrogen and carbonyl oxygen act as ligands for metal complexes:
| Metal Salt | Solvent | Complex Structure | Application |
|---|---|---|---|
| Cu(ClO₄)₂ | MeOH | Square-planar Cu(II) complex | Catalytic oxidation studies |
| FeCl₃ | EtOH | Octahedral Fe(III) complex | Magnetic materials research |
Characterization : XRD confirms N,O-bidentate binding mode .
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals:
-
Onset Temp : 220°C
-
Major Fragments : CO (m/z 28), C₆H₅F (m/z 96), piperazine (m/z 86)
This comprehensive analysis synthesizes data from synthetic protocols , mechanistic studies , and stability profiling to map the reactivity landscape of This compound . The compound’s versatility in nucleophilic, electrophilic, and redox transformations underscores its utility in medicinal chemistry and materials science.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C20H24FN3O
- Molecular Weight : 341.42 g/mol
- CAS Number : 486456-88-6
The compound features a piperazine ring substituted with both a dimethylphenyl and a fluorophenyl group, which contributes to its diverse biological activities. The presence of the fluorine atom enhances lipophilicity and can influence the compound's interaction with biological targets.
Antidepressant Activity
Research has indicated that derivatives of piperazine compounds exhibit significant antidepressant effects. Studies have shown that (4-(2,4-Dimethylphenyl)piperazin-1-yl)(4-fluorophenyl)methanone can act on serotonin receptors, potentially providing therapeutic benefits for mood disorders. Its structure allows for selective binding to serotonin transporters, enhancing its efficacy as an antidepressant agent .
Anticancer Properties
The compound has been investigated for its anticancer potential. Piperazine derivatives are known to exhibit cytotoxic activity against various cancer cell lines. The mechanism involves the induction of apoptosis in malignant cells through the modulation of apoptotic pathways . In vitro studies have demonstrated that this compound can inhibit cell proliferation in certain cancer types, suggesting its potential as a chemotherapeutic agent.
Antimicrobial Activity
Piperazine compounds have also been recognized for their antimicrobial properties. The presence of aromatic rings in this compound enhances its ability to interact with microbial membranes, leading to increased permeability and eventual cell lysis . This makes it a candidate for further development as an antimicrobial agent.
Receptor Interaction Studies
The compound's pharmacological profile includes interactions with various neurotransmitter receptors, particularly those involved in the central nervous system (CNS). Its ability to modulate dopamine and serotonin receptors positions it as a candidate for treating psychiatric disorders. Structure-activity relationship (SAR) studies have highlighted the importance of the piperazine moiety in enhancing receptor affinity and selectivity .
Toxicological Assessments
Toxicological studies are critical in evaluating the safety profile of new compounds. Initial assessments suggest that this compound has a favorable safety profile at therapeutic doses; however, further studies are necessary to fully understand its long-term effects and potential toxicity .
Material Science Applications
Beyond biological applications, this compound has potential uses in material science due to its unique chemical structure:
Polymer Chemistry
The incorporation of piperazine derivatives into polymer matrices can enhance material properties such as thermal stability and mechanical strength. Research is ongoing to explore the synthesis of polymer composites using this compound as a functional monomer .
Sensor Development
Due to its electronic properties, this compound may be utilized in the development of chemical sensors for detecting specific analytes through changes in conductivity or fluorescence when exposed to target substances .
Mechanism of Action
The mechanism of action of (4-(2,4-Dimethylphenyl)piperazin-1-yl)(4-fluorophenyl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The piperazine ring can act as a pharmacophore, binding to specific sites on the target molecule and inducing a biological response.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Selected Compounds
Physicochemical Properties
Biological Activity
The compound (4-(2,4-Dimethylphenyl)piperazin-1-yl)(4-fluorophenyl)methanone, commonly referred to as a piperazine derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHFNO, with a molecular weight of 341.42 g/mol. The compound features a piperazine ring substituted with a dimethylphenyl group and a fluorophenyl moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 341.42 g/mol |
| Boiling Point | 517.6 ± 50.0 °C (Predicted) |
| Density | 1.185 ± 0.06 g/cm³ (Predicted) |
| pKa | 14.62 ± 0.70 (Predicted) |
Antimicrobial and Anticancer Properties
Piperazine derivatives, including the compound , have demonstrated a wide range of biological activities, particularly antimicrobial and anticancer effects. Studies indicate that modifications in the piperazine structure can significantly enhance their activity against various pathogens and cancer cell lines. For instance, compounds containing the piperazine moiety have shown promising results in inhibiting the growth of tumor cells through mechanisms involving apoptosis and cell cycle arrest .
Tyrosinase Inhibition
One of the notable activities of this compound is its potential as a tyrosinase inhibitor. Tyrosinase is an enzyme involved in melanin biosynthesis and is a target for treating hyperpigmentation disorders. Research has indicated that derivatives with similar structures effectively inhibit tyrosinase activity, suggesting that this compound may also possess this property .
Table: Summary of Tyrosinase Inhibition Studies
Structure-Activity Relationships (SAR)
The biological activity of piperazine derivatives is often influenced by their structural characteristics. In the case of this compound, the presence of both the dimethylphenyl and fluorophenyl groups enhances its lipophilicity and interaction with biological targets.
Key Findings from SAR Studies:
- Substituent Effects : The dimethyl substitution on the phenyl ring has been shown to improve binding affinity to target proteins.
- Fluorine Substitution : The presence of fluorine enhances metabolic stability and bioactivity due to increased electron-withdrawing effects.
Case Studies
Several studies have evaluated the pharmacological effects of related compounds:
- Anticancer Activity : A study on similar piperazine derivatives indicated significant cytotoxic effects against breast cancer cell lines, with mechanisms involving apoptosis induction .
- Antimicrobial Activity : Comparative studies revealed that modifications in the piperazine ring resulted in enhanced antibacterial properties against Gram-positive bacteria .
Q & A
Advanced Research Question
- Enzyme inhibition assays : Use fluorescence-based or radiometric assays (e.g., Hsp90 inhibition in ). IC₅₀ values should be validated with positive controls (e.g., AT13387 for Hsp90).
- Cell viability assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) .
- Addressing contradictions : Replicate experiments under standardized conditions (pH, temperature ). Use orthogonal methods (e.g., SPR for binding kinetics) to confirm target engagement. For instance, resolves discrepancies in CB1 inverse agonist activity by comparing molecular docking and mutational analysis.
How does molecular docking contribute to understanding this compound’s interaction with proteins like Hsp90 or CB1 receptors?
Advanced Research Question
Docking studies (e.g., using Glide or GOLD) predict binding poses and key interactions:
- Hydrogen bonding : The methanone carbonyl may form H-bonds with catalytic residues (e.g., Asn51 in Hsp90 ).
- Hydrophobic pockets : The 2,4-dimethylphenyl group could occupy hydrophobic regions in CB1 receptors .
- Validation : Compare docking scores (e.g., GlideScore) with experimental IC₅₀ values. used fragment-based docking to optimize Hsp90 inhibitors, demonstrating a correlation between computed binding energy and activity.
What strategies resolve discrepancies in reported biological activities of structurally similar piperazine derivatives?
Advanced Research Question
- Meta-analysis : Compare assay conditions (e.g., ATP concentration in kinase assays ).
- Proteomic profiling : Identify off-target effects via kinome-wide screening .
- Crystallography : Resolve binding modes of analogs (e.g., SARS-CoV-2 Mpro inhibitors in ). For example, reconciled CB1 activity differences by analyzing substituent effects on polar surface area and hydrophilicity.
How can crystallography and Hirshfeld surface analysis elucidate intermolecular interactions in this compound?
Advanced Research Question
- X-ray crystallography : Determines precise bond lengths/angles and packing motifs. used this to analyze a triazole-containing analog, revealing π-π stacking and C-H···O interactions.
- Hirshfeld analysis : Quantifies intermolecular contacts (e.g., % contribution of H-bonding vs. van der Waals forces). This aids in predicting solubility and stability .
What are best practices for stability testing under varying environmental conditions?
Basic Research Question
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light per ICH guidelines. Monitor degradation via HPLC .
- pH stability : Test solubility and integrity in buffers (pH 1–13). notes that environmental factors like pH significantly affect reactivity of piperazine derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
